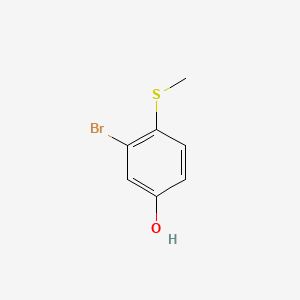

3-Bromo-4-(methylthio)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSNKMSMFPCHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243458-10-7 | |

| Record name | 3-bromo-4-(methylsulfanyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 4 Methylthio Phenol

Reactivity at the Aryl Bromine Atom

The bromine atom attached to the aromatic ring is a key site for various transformations, enabling the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. byjus.com For SNAr to proceed, the aromatic ring typically requires activation by electron-withdrawing groups. byjus.comlibretexts.org The presence of such groups helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org While the methylthio group in 3-bromo-4-(methylthio)phenol is not a strong activating group for SNAr, these reactions can still be achieved under specific conditions, often requiring strong nucleophiles and elevated temperatures. The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromine atom of this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl substituents at the position of the bromine atom. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

| Coupling Partners | Catalyst System | Product Type | Reference |

| Aryl Halide + Arylboronic Acid | Pd(PPh3)4 / Base | Biaryl | nih.gov |

| Aryl Halide + Alkylboronic Acid | Pd(OAc)2 / SPhos / Base | Alkyl-Aryl | nih.gov |

| Aryl Halide + Terminal Alkyne | PdCl2(PPh3)2 / CuI / Base | Aryl-Alkyne | mdpi.com |

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), can also be effectively applied to this compound to further diversify its structure. mdpi.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key functional group that allows for a variety of chemical modifications.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification to form aryl ethers. This is typically achieved by reacting the phenol (B47542) with an alkyl halide or another suitable electrophile in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophile. Palladium-catalyzed methods have also been developed for the synthesis of aryl ethers. scirp.org

Esterification of the phenolic hydroxyl group can be accomplished by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride. Mechanistic studies, including isotope labeling experiments, have shown that the pathway of esterification can vary depending on the reagents used, with oxygen transfer occurring from either the alcohol or the carboxylic acid. rsc.org

Electrophilic Aromatic Substitution on the Phenol Ring (Post-functionalization)

The hydroxyl group is a strongly activating, ortho-para directing group for electrophilic aromatic substitution. byjus.com This allows for the introduction of additional substituents onto the aromatic ring of this compound. Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of another halogen atom (e.g., bromine or chlorine) onto the ring. Due to the high activation by the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com The position of substitution will be directed by the existing substituents.

Nitration: The introduction of a nitro group using nitric acid. The conditions (dilute vs. concentrated nitric acid) can influence the degree of nitration. byjus.com

Friedel-Crafts Reactions: While the hydroxyl group can interfere with traditional Friedel-Crafts catalysts, modifications of this reaction can be used to introduce alkyl or acyl groups.

The regioselectivity of these reactions is influenced by the combined directing effects of the hydroxyl, bromo, and methylthio groups.

Transformations Involving the Methylthio Group

Oxidation Reactions of the Sulfur Atom

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, yielding two primary products: the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and predictable reaction for aryl thioethers. researchgate.netjchemrev.com The degree of oxidation, whether to the sulfoxide or the sulfone, can typically be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.org

The initial oxidation converts the thioether to a sulfoxide, specifically 3-bromo-4-(methylsulfinyl)phenol. This step introduces a chiral center at the sulfur atom. Various reagents are known to effect the oxidation of sulfides to sulfoxides, including mild oxidants like sodium meta-periodate (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂). jchemrev.comorganic-chemistry.org For instance, the oxidation of sulfides can be achieved with H₂O₂ in the presence of catalysts like tantalum carbide or silica-based tungstate (B81510) to selectively produce sulfoxides. organic-chemistry.orgorganic-chemistry.org

Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone, 3-bromo-4-(methylsulfonyl)phenol. This requires stronger oxidizing conditions or an excess of the oxidizing agent. jchemrev.comorganic-chemistry.org Reagents such as excess hydrogen peroxide, often with a catalyst like niobium carbide, or permanganate (B83412) supported on manganese dioxide are effective for the complete oxidation of sulfides to sulfones. organic-chemistry.org A procedure for the oxidation of the closely related 4-(methylthio)phenol (B156131) to 4-(methylsulfonyl)phenol (B50025) involves the use of sodium periodate (B1199274) in aqueous methanol (B129727), which can be adapted for the bromo-derivative. The resulting sulfone is a stable, crystalline solid often used in the synthesis of more complex molecules, including bioactive compounds. chemicalbook.com

The table below summarizes the conditions for the oxidation of thioethers, which are applicable to this compound.

| Product | Reagent(s) | Conditions | Reference(s) |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | High yield, catalyst is reusable | organic-chemistry.org |

| Sodium meta-periodate (NaIO₄) | Stoichiometric amount | jchemrev.com | |

| Ceric Ammonium Nitrate / Sodium Bromate | Catalytic CAN on silica (B1680970) gel | organic-chemistry.org | |

| Sulfone | Hydrogen Peroxide (H₂O₂) / Niobium Carbide | High yield, catalyst is reusable | organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Excess reagent, extended reaction time | ||

| Potassium Permanganate (KMnO₄) / MnO₂ | Heterogeneous or solvent-free conditions | organic-chemistry.org |

This table presents general methods for thioether oxidation applicable to the target compound.

Cleavage or Modification of the Thioether Linkage

The thioether linkage in this compound can undergo cleavage, primarily at the S-CH₃ bond (demethylation) or the Aryl-S bond.

Demethylation: The removal of the methyl group from the sulfur atom results in the formation of 3-bromo-4-mercaptophenol. This transformation is a key step to unmask a thiol functionality. The cleavage of aryl methyl ethers is a well-established process, and similar methods can be applied to aryl methyl thioethers. rsc.org Common reagents for demethylation include strong nucleophiles or Lewis acids. koreascience.krwikipedia.org For example, alkali thiolates in a suitable solvent are effective for cleaving aryl methyl ethers and can be adapted for thioethers. nih.gov Boron tribromide (BBr₃) is another powerful reagent for cleaving ethers at room temperature or below and is also effective for thioethers. wikipedia.org A milder approach might involve using magnesium iodide in an ionic liquid, which has been shown to efficiently demethylate aryl methyl ethers. koreascience.kr

Aryl-S Bond Cleavage: The bond between the aromatic ring and the sulfur atom can also be cleaved, although this is generally more difficult. Reductive cleavage using reagents like Raney nickel is a classic method for desulfurization. nih.gov This reaction would lead to the formation of 3-bromophenol. nih.gov Other methods for C-S bond cleavage have been developed, for instance, using N-bromosuccinimide (NBS), which can mediate the cleavage of C(sp³)–S bonds in thioethers to yield alkyl bromides. researchgate.netresearchgate.net

The table below outlines potential methods for the cleavage of the thioether linkage in this compound.

| Transformation | Product | Reagent(s) | Conditions | Reference(s) |

| Demethylation | 3-Bromo-4-mercaptophenol | Boron Tribromide (BBr₃) | Room temperature or below | wikipedia.org |

| Sodium Alkylthiolate | Elevated temperature | nih.gov | ||

| Magnesium Iodide (MgI₂) | In ionic liquid, 50°C | koreascience.kr | ||

| Desulfurization | 3-Bromophenol | Raney Nickel | Catalytic, reductive conditions | nih.gov |

This table presents potential cleavage methods based on reactions of analogous compounds.

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The structure of this compound, with its distinct reactive sites, makes it a potentially valuable scaffold for such reactions.

While specific MCRs starting directly with this compound are not extensively documented, its functional groups suggest several possibilities. The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, which can be integrated into MCR sequences. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a structurally similar bromo-aryl compound, has been successfully used in Suzuki coupling reactions to generate a library of derivatives. mdpi.com

The phenolic hydroxyl group can act as a nucleophile in various MCRs. For instance, it could participate in Ugi or Passerini-type reactions after appropriate functionalization, or in the synthesis of heterocyclic systems. The thioether itself can influence the regioselectivity of reactions or be a site for further transformation. Research has shown the use of 4-methylthiophenyl moieties in the three-component synthesis of complex heterocyclic systems like thiazolo-[3,2-b]-1,2,4-triazoles and thiazolo[2,3-b]pyrimidin-3(1H)-ones. researchgate.net

The combination of these reactive sites allows for the design of MCRs to build molecular complexity rapidly. A hypothetical MCR could involve a palladium-catalyzed coupling at the bromine position, followed by an in-situ reaction involving the phenol or a derivative thereof. The high reactivity of related compounds like alkyl 3-bromo-3-nitroacrylates in domino processes with binucleophiles further illustrates the potential for bromo-substituted compounds to participate in complex, one-pot transformations to create diverse heterocyclic structures. researchgate.net

The table below lists the reactive sites on the scaffold and potential MCRs they could participate in, based on analogous chemistry.

| Reactive Site | Potential Reaction Type | Example MCR / Subsequent Reaction | Reference(s) |

| Aryl Bromide | Palladium-Catalyzed Cross-Coupling | Suzuki Coupling with an Aryl Boronic Acid | mdpi.com |

| Phenolic Hydroxyl | Nucleophilic Addition / Condensation | Synthesis of Heterocycles (e.g., oxadiazoles) | researchgate.net |

| Aromatic Ring | Electrophilic Aromatic Substitution | Integration into domino reactions | researchgate.net |

This table outlines the potential of the scaffold in MCRs based on the known reactivity of its functional groups.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 4 Methylthio Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. For 3-Bromo-4-(methylthio)phenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the methylthio group.

The aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring—a hydroxyl group, a bromine atom, and a methylthio group—dictates the chemical shifts and coupling patterns of the remaining aromatic protons. The proton ortho to the hydroxyl group would likely appear as a doublet, coupled to the adjacent meta proton. Similarly, the proton ortho to the bromine atom would also present as a doublet. The proton situated between the hydroxyl and methylthio groups would exhibit a doublet of doublets splitting pattern due to coupling with its two non-equivalent neighbors. The exact chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents.

The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding effects. The methyl (-SCH₃) protons would give rise to a sharp singlet, as they are not coupled to any neighboring protons.

A representative, though not experimentally verified for this specific isomer, set of predicted ¹H NMR data for a related compound, 3-methyl-4-(methylthio)phenol, shows aromatic protons in the range of δ 6.48–7.30 ppm. researchgate.net For this compound, the deshielding effect of the bromine atom would likely shift the signals of adjacent protons further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | d, dd | 2-9 |

| -OH | Variable | br s | N/A |

| -SCH₃ | ~2.4 | s | N/A |

Note: This table represents predicted values and may vary from experimental data.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.

The spectrum would show six signals for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bearing the hydroxyl group (C-1) would be found in the range of δ 150-160 ppm. The carbon attached to the bromine (C-3) would be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, typically appearing around δ 110-120 ppm. The carbon bonded to the methylthio group (C-4) would be influenced by the sulfur atom, and its signal would likely be in the δ 125-135 ppm region. The remaining aromatic carbons would have chemical shifts determined by their positions relative to the substituents. The methyl carbon of the methylthio group would appear at a much higher field, typically in the range of δ 15-25 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 160 |

| C-Br | 110 - 120 |

| C-SCH₃ | 125 - 135 |

| Aromatic CH | 115 - 130 |

| -SCH₃ | 15 - 25 |

Note: This table represents predicted values and may vary from experimental data.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the coupled aromatic protons, confirming their adjacent positions on the ring. This would be crucial in differentiating between the possible isomers. researchgate.netacs.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. This technique allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the aromatic proton signals would show correlations to their respective aromatic carbon signals, and the methyl proton singlet would correlate with the methyl carbon signal. researchgate.netacs.org

Together, these NMR techniques provide a detailed and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₇BrOS), the calculated monoisotopic mass is approximately 217.9401 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units (M and M+2). miamioh.edu

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (for ⁷⁹Br) | 217.93955 |

| [M]⁺ (for ⁸¹Br) | 219.93750 |

| [M+H]⁺ (for ⁷⁹Br) | 218.94738 |

| [M+H]⁺ (for ⁸¹Br) | 220.94533 |

Note: These values are based on theoretical calculations and may be used for comparison with experimental data. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, common fragmentation pathways would likely involve the loss of the methyl group from the methylthio moiety, the loss of the entire methylthio group, or the loss of a bromine radical. The stability of the resulting fragment ions would dictate the major fragmentation pathways observed. For instance, the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion with an m/z corresponding to [M-15]⁺. Another plausible fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical and a fragment ion at [M-79]⁺ or [M-81]⁺. The fragmentation of related phenols often involves the loss of carbon monoxide (CO) from the phenolic ring after initial fragmentation. The specific fragmentation pathways can be elucidated by analyzing the MS/MS spectrum and provide further confirmation of the compound's structure.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methyl-4-(methylthio)phenol |

| 2-bromo-6-methoxy-1,4-benzoquinone |

| 3-bromo-5-methoxy-2-aminoquinone |

| 3-Bromo-4-methoxyphenol |

| 4-Hydroxybenzaldehyde |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The phenolic O-H stretching vibration is typically one of the most prominent features in the IR spectrum, appearing as a strong, broad band. In the case of 4-(Methylthio)phenol (B156131), this band is expected around 3200 cm⁻¹. The methylthio group introduces several characteristic vibrations. The S-C stretching is anticipated in the range of 650–750 cm⁻¹. The presence of a bromine atom on the aromatic ring gives rise to a C-Br stretching mode. In studies of 4-Bromothiophenol (4-BrTP), the C-Br stretch and deformation vibrations have been identified at approximately 292 cm⁻¹ and 500 cm⁻¹, respectively, via Surface-Enhanced Raman Spectroscopy (SERS). aip.orgaip.org

The aromatic ring itself contributes multiple bands. C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ region. For 4-BrTP, a C-C stretching mode was observed at 1564 cm⁻¹. aip.orgaip.org Additionally, a ring stretching mode for 4-BrTP is reported at 1071 cm⁻¹. aip.orgaip.org The substitution pattern on the benzene ring also influences the positions of various C-H bending and ring deformation modes.

A summary of the expected vibrational modes for this compound, based on data from analogous compounds, is presented below.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | ~3200 | |

| Aromatic C-C Stretch | Benzene Ring | 1564 | aip.orgaip.org |

| Ring Stretch | Benzene Ring | 1071 | aip.orgaip.org |

| S-C Stretch | Methylthio | 650-750 | |

| C-Br Deformation | Bromo-Aromatic | 500 | aip.orgaip.org |

| C-Br Stretch | Bromo-Aromatic | 292 | aip.orgaip.org |

This table presents expected values based on analogues; it is not experimental data for the title compound.

X-ray Crystallography for Solid-State Structure Determination (for analogues or derivatives)

X-ray crystallography provides definitive information on the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the searched literature, analysis of its analogues and derivatives offers significant insight into the expected molecular geometry and packing in the solid state.

The influence of bromo and methylthio substituents on the crystal packing and molecular conformation can be observed in various reported structures. For instance, a study on a series of 2-styryl-8-hydroxy quinolines compared the structural effects of different substituents on the styryl phenolic ring, including a methylthio group (-SCH₃) and a bromine atom. acs.org The findings indicated that the presence of an electron-donating -SCH₃ group resulted in a twisted, non-planar molecular geometry, whereas the electron-withdrawing bromine atom led to a more planar structure. acs.org This suggests that the interplay between the bromo and methylthio groups in this compound could lead to a complex, non-planar conformation.

The crystal structure of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, a thiophene (B33073) derivative also containing a bromine atom, has been confirmed through X-ray investigation. researchgate.net Another complex brominated analogue, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was found to crystallize in the triclinic system with the P-1 space group. eurjchem.com Its crystal structure is stabilized by an extensive network of hydrogen bonds and π–π stacking interactions. eurjchem.com

These examples demonstrate that the solid-state structure is governed by a combination of factors, including the electronic nature of the substituents and their capacity for forming intermolecular interactions like hydrogen bonds and π-stacking.

Table 2: Crystallographic Data for Selected Analogues of this compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

|---|---|---|---|---|

| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | a = 11.8333(6) Å, b = 12.8151(6) Å, c = 17.1798(8) Å, α = 77.317(4)°, β = 74.147(4)°, γ = 66.493(5)° | eurjchem.com |

| 2-Styryl-8-hydroxy quinoline (B57606) with -Br substituent (S3A) | Not specified | Not specified | Not specified | acs.org |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | Confirmed by X-ray | Not specified | Not specified | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Methylthio Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a balance between computational cost and accuracy.

The first step in a computational study is typically geometry optimization, a process that locates the minimum energy structure of a molecule. For 3-Bromo-4-(methylthio)phenol, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. The process systematically alters the geometry to find the conformation corresponding to a stationary point on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the presence of rotatable bonds, specifically the C-O bond of the phenol (B47542) group and the C-S bond of the methylthio group. A relaxed scan of the potential energy surface, performed by systematically rotating these bonds, can reveal the various possible conformers and their relative energies. acs.org This analysis identifies the global minimum energy conformation, which is the most stable and thus the most populated conformer at equilibrium, as well as other local minima and the energy barriers that separate them.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com In substituted phenols, the distribution of these orbitals often shows the HOMO localized on the phenyl ring and the electron-donating substituents, while the LUMO may be distributed more across the entire molecule. mdpi.com

For illustrative purposes, the following table shows FMO data calculated for a related compound, 5-Chloro-4′-(methylthio)-[1,1′-biphenyl]-2-yl 2-bromobutanoate, which also contains a methylthio-substituted aromatic ring.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.06 |

| ELUMO | -1.79 |

| Energy Gap (ΔE) | 4.27 |

Table 1: Illustrative Frontier Molecular Orbital energies and energy gap for an analogous methylthio-containing compound. mdpi.com The HOMO-LUMO gap of 4.27 eV suggests a moderately reactive molecule. mdpi.com

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de The ESP is mapped onto a constant electron density surface, using a color scale to represent different potential values. uni-muenchen.de

Regions with a negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be expected around the electronegative oxygen and sulfur atoms. Regions with a positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. This positive potential is often found around acidic hydrogen atoms, such as the hydrogen of the hydroxyl group. wavefun.com Intermediate potentials are shown in green and yellow. The ESP map provides a clear, three-dimensional picture of the molecule's charge landscape, complementing the insights gained from FMO analysis. mdpi.comresearchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, DFT calculations can yield a range of quantum chemical descriptors that quantify a molecule's reactivity. These global reactivity indices are derived from the conceptual DFT framework and provide a quantitative basis for predicting chemical behavior.

Several key descriptors are calculated from the energies of the frontier orbitals. Based on Koopman's theorem, the ionization potential (I) and electron affinity (A) can be approximated as I ≈ -EHOMO and A ≈ -ELUMO. From these, other important parameters can be derived:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A hard molecule has a large energy gap, while a soft molecule has a small one.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Nucleophilicity (N): Describes the ability of a molecule to donate electrons. One common definition is derived from the HOMO energy within the context of a specific theoretical framework. mdpi.com

These calculated indices provide a quantitative scale for the reactivity of this compound, allowing for comparisons with other molecules.

The table below presents illustrative data for the same related compound, 5-Chloro-4′-(methylthio)-[1,1′-biphenyl]-2-yl 2-bromobutanoate, to demonstrate how these descriptors are reported.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.06 |

| Electron Affinity (A) | 1.79 |

| Chemical Hardness (η) | 2.13 |

| Chemical Potential (μ) | -3.925 |

| Electrophilicity Index (ω) | 3.62 |

| Nucleophilicity (N) | 4.27 |

Table 2: Illustrative quantum chemical descriptors for an analogous methylthio-containing compound. mdpi.com These values help quantify the molecule's stability and reactive nature. mdpi.com

The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. masterorganicchemistry.com For phenols, the BDE of the O-H bond is a particularly important parameter as it is directly related to their antioxidant activity. A lower O-H BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals.

The BDE is influenced by the stability of the resulting phenoxyl radical. Electron-donating substituents on the aromatic ring tend to stabilize the radical and thus lower the O-H BDE, enhancing antioxidant potential. Conversely, electron-withdrawing groups can have a more complex effect depending on their position. For this compound, the electron-donating methylthio (-SCH₃) group at the para position would be expected to stabilize the phenoxyl radical through resonance. The bromine atom at the meta position is an electron-withdrawing group, which would likely increase the BDE relative to a non-brominated analogue. Computational methods can accurately calculate these BDEs, providing a direct measure of the molecule's potential as a hydrogen-donating antioxidant. For comparison, the experimental O-H BDE for unsubstituted phenol is approximately 88.3 kcal/mol. researchgate.net

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in the solution phase, providing insights into dynamic processes and intermolecular interactions that are not easily accessible through experimental means alone. For a molecule like this compound, MD simulations can elucidate its interactions with solvent molecules and with other solute molecules, revealing key aspects of its solution-phase behavior.

While specific MD simulation studies on this compound are not prevalent in the literature, the behavior can be inferred from simulations of related substituted phenols and thioanisoles. researchgate.net In a simulated aqueous environment, the phenol group is expected to be a primary site for intermolecular interactions. The hydroxyl (-OH) group can act as both a hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (at the oxygen atom). This would lead to the formation of a dynamic hydrogen-bonding network with surrounding water molecules.

The methylthio (-SCH₃) group and the bromine atom also contribute to the intermolecular interaction profile. The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. Furthermore, the aromatic ring itself can engage in π-π stacking interactions with other aromatic systems and C-H···π interactions. cardiff.ac.uk

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. researchgate.net These computational methods allow for the calculation of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental data to confirm molecular structures. researchgate.net

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can predict the harmonic vibrational frequencies corresponding to the normal modes of vibration. longdom.orgacs.org These calculated frequencies are typically scaled by an empirical factor to better match experimental anharmonic frequencies. orientjchem.org

For this compound, key predicted vibrational frequencies would be associated with its specific functional groups. The O-H stretching vibration of the phenolic group is expected to appear as a strong, broad band, typically in the range of 3200-3600 cm⁻¹, with the exact position being sensitive to hydrogen bonding. acs.orgokstate.edu The C-S stretching vibration of the methylthio group gives rise to weaker bands in the fingerprint region. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. orientjchem.orgokstate.edu The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Below is an interactive table summarizing the plausible predicted vibrational frequencies for key functional groups of this compound, based on typical values reported for similar compounds in the literature. longdom.orgorientjchem.orgacs.org

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a common approach for these predictions. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the phenolic proton, the aromatic protons, and the methyl protons of the thioether group. The phenolic -OH proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature, but generally appears downfield. ucl.ac.uk The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the hydroxyl, methylthio, and bromo substituents. libretexts.org The methyl protons of the -SCH₃ group are expected to appear as a singlet in the upfield region, typically around 2.4-2.5 ppm. chemicalbook.com

An interactive table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on established ranges for similar chemical environments. libretexts.orgmdpi.comrsc.org

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of academic and chemical literature, it has been determined that there is insufficient published research specifically detailing the applications of the chemical compound This compound within the framework of the requested article outline. The search did not yield specific examples or detailed findings of this particular compound being used as a molecular building block for the outlined applications.

The construction of complex aryl and heteroaryl frameworks.

Multi-step synthetic strategies.

Bioisosteric replacement and scaffold hopping in drug discovery.

The design of agrochemical research compounds.

Without such specific data, the generation of a thorough, informative, and scientifically accurate article as per the user's instructions is not possible. The available information confirms the existence of the compound (CAS No. 1243458-10-7), but its specific synthetic applications in the requested areas are not documented in the accessible scientific literature.

Applications of 3 Bromo 4 Methylthio Phenol As a Molecular Building Block in Academic Research

Role in Materials Science Research (e.g., Polymer Precursors, Functional Material Components)

3-Bromo-4-(methylthio)phenol is a multifunctional aromatic compound that holds potential as a versatile building block in materials science, particularly in the synthesis of novel polymers and functional materials. Its unique structure, featuring a reactive hydroxyl group, a polymerizable bromo substituent, and a sulfur-containing methylthio group, allows for a variety of chemical modifications and incorporation into larger macromolecular structures. While specific research detailing the extensive use of this compound in materials science is emerging, its potential applications can be inferred from the known reactivity of its constituent functional groups and the development of analogous compounds.

The presence of both a bromine atom and a phenolic hydroxyl group makes this compound a candidate for the synthesis of poly(phenylene ether)s and poly(phenylene thioether)s. These classes of polymers are known for their excellent thermal stability, chemical resistance, and desirable mechanical properties. The bromine substituent can participate in various cross-coupling reactions, such as Suzuki or Ullmann coupling, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, essential for polymer backbone construction. For instance, bromo-substituted phenolic compounds can be utilized in post-polymerization modification of existing polymers, allowing for the introduction of specific functionalities.

Furthermore, the methylthio group can be oxidized to sulfoxide (B87167) or sulfone moieties, which can alter the electronic properties and solubility of the resulting materials. This feature is particularly interesting for the development of functional materials with tailored properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The sulfur atom can also play a role in directing the self-assembly of polymeric chains, influencing the morphology and performance of thin films.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Class | Potential Synthetic Route | Key Properties of Resulting Polymer |

| Poly(phenylene thioether) | Self-condensation or coupling with other monomers | High thermal stability, chemical resistance, potential for electronic applications |

| Poly(phenylene ether) | Nucleophilic aromatic substitution | Good mechanical strength, dimensional stability, dielectric properties |

| Functionalized Polymers | Post-polymerization modification via the bromo group | Tailored properties such as solubility, conductivity, and reactivity |

Probes for Mechanistic Organic and Biochemical Investigations (e.g., Enzyme Mechanism Studies for analogous compounds)

The unique combination of functional groups in this compound also makes it a valuable tool for probing reaction mechanisms in both organic and biochemical systems. The interplay between the electron-donating methylthio group and the electron-withdrawing bromine atom on the phenol (B47542) ring can influence its reactivity and interactions with other molecules, providing insights into complex chemical processes.

In the realm of organic chemistry, substituted thiophenols are frequently employed in studies of radical reactions. oregonstate.edubeilstein-journals.orgnih.gov The sulfur-hydrogen bond in the corresponding thiol (if the methyl group were a hydrogen) is relatively weak and can be homolytically cleaved to generate a thiyl radical. While this compound itself does not possess this S-H bond, its structure can be used as a reference or a precursor to study the behavior of related thiophenols in radical-mediated processes. The electronic effects of the bromo and methylthio substituents can modulate the stability and reactivity of any radical intermediates formed on the aromatic ring, thereby providing a means to dissect the electronic demands of a particular reaction mechanism.

In a biochemical context, phenolic and thiophenolic compounds are known to interact with a variety of enzymes, often acting as inhibitors. nih.gov The study of enzyme inhibition is crucial for understanding biological pathways and for the development of new therapeutic agents. Bromo-substituted phenols, for instance, have been investigated as inhibitors of various enzymes. The bromine atom can engage in halogen bonding, a type of non-covalent interaction that can influence ligand binding to a protein's active site.

The methylthio group in this compound introduces an additional site for potential interaction within an enzyme's active site, possibly through hydrophobic or sulfur-based interactions. By systematically varying the substituents on the phenol ring, researchers can perform structure-activity relationship (SAR) studies to map out the key interactions responsible for enzyme inhibition. While specific studies employing this compound as an enzyme inhibitor probe are not prominent in the literature, the well-documented inhibitory activities of analogous bromophenols and thiophenols suggest its potential utility in such mechanistic investigations.

Table 2: Potential Mechanistic Studies Utilizing this compound or Analogues

| Area of Investigation | Role of the Compound/Analogue | Information Gained |

| Radical Reaction Mechanisms | As a substrate or precursor to radical intermediates | Understanding the influence of electronic effects on radical stability and reactivity |

| Enzyme Inhibition Studies | As a potential inhibitor | Elucidating the nature of binding interactions (e.g., halogen bonding, hydrophobic interactions) within an enzyme's active site |

| Structure-Activity Relationship (SAR) Studies | As part of a library of substituted phenols | Mapping the key structural features required for biological activity |

Conclusion and Future Research Directions

Summary of Current Research Landscape on 3-Bromo-4-(methylthio)phenol

Emerging Synthetic Challenges and Opportunities for Efficient Access

While specific literature on the synthesis of this compound is limited, an analysis of related synthetic methodologies for substituted phenols and thioethers can provide insights into potential challenges and opportunities. The synthesis would likely involve a multi-step process, starting from a more readily available precursor like 4-(methylthio)phenol (B156131) or a brominated phenol (B47542) derivative.

One potential synthetic route could involve the direct bromination of 4-(methylthio)phenol. However, achieving regioselectivity to obtain the desired 3-bromo isomer over other possible isomers presents a significant challenge. The hydroxyl and methylthio groups are both ortho-, para-directing, which could lead to a mixture of products. Controlling the reaction conditions, such as the choice of brominating agent, solvent, and temperature, would be crucial for maximizing the yield of the target compound.

Alternatively, a route starting from a pre-brominated phenol, such as 3-bromophenol, could be envisioned. This would involve the introduction of the methylthio group at the 4-position. This could potentially be achieved through a variety of methods, including reactions involving sulfenyl chlorides or other sulfur-based electrophiles, though the activation of the specific position and potential for side reactions would need to be carefully considered.

The development of a highly efficient and selective synthesis of this compound represents a key opportunity for organic chemists. A successful methodology would not only provide reliable access to this compound for further study but could also be adaptable for the synthesis of a broader range of substituted phenols and thioethers.

Untapped Reactivity Profiles and Novel Transformations

The reactivity of this compound is largely unexplored, but its structure suggests several avenues for novel chemical transformations. The presence of three distinct functional groups—a hydroxyl group, a bromo substituent, and a methylthio group—on the aromatic ring offers a rich platform for chemical modification.

The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and O-alkylation, allowing for the introduction of diverse functionalities. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule.

Furthermore, the interplay between these functional groups could lead to novel intramolecular reactions and the synthesis of heterocyclic compounds. The development of selective transformations that target one functional group while leaving the others intact would be a key area of investigation. Unraveling the untapped reactivity of this compound could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds with potential applications in various fields.

Advanced Computational Methodologies for Predictive Molecular Design

In the absence of extensive experimental data, advanced computational methodologies offer a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. Such calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Computational methods can also be used to predict the reactivity of the different functional groups. For example, calculating the electrostatic potential surface can help identify the most nucleophilic and electrophilic sites in the molecule, guiding the design of synthetic reactions. Furthermore, computational modeling can be used to predict the outcomes of various chemical transformations, helping to prioritize experimental efforts. While no specific computational studies on this compound have been published, the application of these well-established methods could significantly accelerate the exploration of its chemical space.

Potential for Novel Academic Applications in Interdisciplinary Fields

While direct applications of this compound are not yet established in the academic literature, its structural motifs suggest potential for exploration in several interdisciplinary fields. The presence of a halogenated phenol structure is common in molecules with biological activity. Therefore, this compound could serve as a scaffold for the development of new therapeutic agents or as a tool for chemical biology studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-(methylthio)phenol, and how can its purity be validated?

- Methodology :

- Synthesis :

- Start with 4-(methylthio)phenol (CAS 1073-72-9) as a precursor. Introduce the bromo group via electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Control reaction temperature (0–25°C) to minimize side products.

- Alternative: Utilize a halogen exchange reaction with CuBr₂ in a polar aprotic solvent (e.g., DMF) under reflux .

- Purification :

- Perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Validation :

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Validate structure using ¹H/¹³C NMR (δ ~7.0–7.5 ppm for aromatic protons, δ ~2.5 ppm for S-CH₃) and high-resolution mass spectrometry (HRMS) .

Q. How does the methylthio substituent influence the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodology :

- Solubility Testing :

- Prepare saturated solutions in water, ethanol, DMSO, and chloroform. Measure solubility gravimetrically after 24-hour agitation at 25°C.

- Stability Assessment :

- Conduct accelerated degradation studies under UV light, acidic/basic conditions (pH 2–12), and elevated temperatures (40–60°C). Monitor degradation via TLC and UV-Vis spectroscopy (λ = 270–300 nm for phenolic absorption).

- Key Insight :

- The methylthio group enhances lipophilicity, favoring organic solvents. Stability is pH-dependent, with decomposition observed under strong alkaline conditions due to thioether oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methylthio substituents dictate the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic Analysis :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density and HOMO/LUMO orbitals. Compare with experimental reactivity in Suzuki-Miyaura couplings (Pd catalyst, aryl boronic acids).

- Steric Considerations :

- Use X-ray crystallography or NOESY NMR to assess spatial hindrance near the bromo group. Correlate with reaction yields under varying ligand systems (e.g., PPh₃ vs. XPhos).

- Key Insight :

- The bromo group acts as a strong electron-withdrawing meta-director, while the methylthio group donates electrons via resonance, creating regioselectivity challenges. Steric hindrance from the methylthio group reduces coupling efficiency with bulky substrates .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) of this compound derivatives across studies?

- Methodology :

- Systematic Variability Testing :

- Replicate assays under controlled conditions (pH, temperature, solvent purity). Use standardized cell lines (e.g., HEK293 for kinase assays) and validate compound concentrations via LC-MS.

- Data Harmonization :

- Apply meta-analysis tools to compare IC₅₀ values across studies. Account for variables like assay type (fluorescence vs. radiometric) and buffer composition.

- Case Study :

- Discrepancies in phenol red-containing media ( ) highlight the need for controlled cell culture conditions to avoid interference with biological assays .

Q. What advanced spectroscopic techniques are critical for elucidating the tautomeric behavior of this compound in solution?

- Methodology :

- Dynamic NMR :

- Acquire variable-temperature ¹H NMR (200–400 K in DMSO-d₆) to detect keto-enol tautomerism. Monitor chemical shift changes for hydroxyl and adjacent protons.

- IR Spectroscopy :

- Analyze O-H stretching frequencies (3200–3600 cm⁻¹) in different solvents (polar vs. nonpolar). Compare with computational IR spectra from Gaussian08.

- Key Insight :

- The bromo group stabilizes the enol form via resonance, while the methylthio group promotes keto tautomerism through inductive effects. Solvent polarity modulates equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.